2-(Difluoromethyl)pyridine
Overview
Description
Synthesis Analysis
2-(Difluoromethyl)pyridine can be synthesized through various methodologies, emphasizing the importance of efficient and scalable routes. Desrosiers et al. (2014) reported a scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials, highlighting a user-friendly approach that allows for diverse substitution patterns on the pyridine ring and the difluoromethyl group (Desrosiers et al., 2014). Zhao et al. (2010) discovered difluoromethyl 2-pyridyl sulfone as a novel gem-difluoroolefination reagent for aldehydes and ketones, contributing to the repertoire of methods for introducing difluoromethyl groups into aromatic compounds (Zhao et al., 2010).
Scientific Research Applications
Synthesis of Aromatic Ketones
2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is used as a reagent for the synthesis of aromatic ketone compounds from carboxylic acids and aromatic hydrocarbons, which can be applied in the synthesis of 2-acylthiophenes (Keumi et al., 1988).
Gem-difluoroolefination Reagent
Difluoromethyl 2-pyridyl sulfone acts as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones, which involves a relatively stable fluorinated sulfinate intermediate (Zhao et al., 2010).
Regioselective Synthesis
A scalable, regioselective synthesis approach of 2-difluoromethyl pyridines from inexpensive materials is used, allowing for diverse substitution patterns and applications in pharmaceuticals and biotechnology (Desrosiers et al., 2014).
Large-scale Synthesis of (Trifluoromethoxy)pyridines
These provide valuable building blocks for life-sciences research and include the first X-ray crystallographic structure determinations (Manteau et al., 2010).
Selective Fluorescent Turn-off Sensing of Pd2+ Ion
Pyridine-2,6-dicarboxamide-based scaffolds with appended naphthyl groups effectively detect Pd2+ ions in various mediums and are used in paper strips, polystyrene films, and cell imaging (Kumar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSAAHTEMAJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348651 | |
Record name | 2-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)pyridine | |
CAS RN |
114468-01-8 | |
Record name | 2-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114468-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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